molecular formula C12H11NO2S B2561319 Phenyl (thiophen-3-ylmethyl)carbamate CAS No. 1207017-87-5

Phenyl (thiophen-3-ylmethyl)carbamate

Cat. No.: B2561319
CAS No.: 1207017-87-5
M. Wt: 233.29
InChI Key: KAJROMWWTDYLAQ-UHFFFAOYSA-N
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Description

Phenyl (thiophen-3-ylmethyl)carbamate is a chemical compound of interest in medicinal chemistry and chemical biology research. While direct studies on this specific molecule are limited, its structure, incorporating both a phenyl carbamate and a thiophene moiety, suggests potential utility as a building block or intermediate in the synthesis of more complex molecules. The carbamate functional group is a privileged structure in drug discovery and bioconjugation chemistry. Carbamate derivatives are known to serve key roles; for instance, aromatic carbamates based on the drug flupirtine have been investigated for their neuroprotective properties, functioning to increase the Bcl-2/Bax ratio and induce autophagy . Furthermore, the N-phenylthiocarbonyl group , a closely related functionality, is employed as a thioester surrogate in chemoselective ligation strategies for constructing complex peptides, peptidomimetics, and bioconjugates . The thiophene ring is a common heteroaromatic scaffold found in molecules with various pharmacological activities and is frequently used in material science. Its incorporation can influence the compound's electronic properties, binding affinity, and metabolic stability. Researchers may explore this compound as a precursor for the development of protease inhibitors, as similar carbamate-containing compounds have been advanced as inhibitors for targets like the SARS coronavirus 3C-like protease (3CLpro) . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl N-(thiophen-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c14-12(13-8-10-6-7-16-9-10)15-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJROMWWTDYLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving Phenyl Thiophen 3 Ylmethyl Carbamate Scaffolds

Mechanistic Pathways of Carbamate (B1207046) Formation Reactions

Role of Intermediates in Isocyanate-Mediated Carbamate Synthesis

The reaction between an isocyanate and an alcohol or phenol (B47542) is a fundamental method for forming carbamates. rsc.orgnih.gov This process is central to the synthesis of Phenyl (thiophen-3-ylmethyl)carbamate, where thiophen-3-ylmethanol reacts with phenyl isocyanate. The mechanism hinges on the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.

The reaction can proceed through a multimolecular mechanism, often involving alcohol clusters. kuleuven.be Kinetic studies suggest that the reaction can involve two or three alcohol molecules, with trimers becoming more significant at higher alcohol concentrations. kuleuven.be The formation of intermediates, such as allophanates and isocyanurates, can also occur, particularly if there is an excess of isocyanate. rsc.org The reaction can be catalyzed by both tertiary amines and organometallic compounds. rsc.orgcarleton.ca Tertiary amine catalysis often proceeds through a concerted termolecular mechanism, while anionic catalysts favor a stepwise mechanism involving alcoholate anions. rsc.org

Recent advancements have also explored the in-situ generation of isocyanates from primary amines and carbon dioxide, which are then trapped by alcohols to form carbamates. acs.orgorganic-chemistry.org This approach avoids handling toxic isocyanates directly. organic-chemistry.org The dehydration of an in-situ formed carbamic acid under Mitsunobu conditions can yield the isocyanate intermediate. acs.org

Reactants Intermediate Product Catalyst/Conditions
Phenyl isocyanate, Thiophen-3-ylmethanolComplex of isocyanate and alcoholThis compoundTertiary amine or metal catalyst
Primary amine, CO2, Thiophen-3-ylmethanolIsocyanate (formed in situ)This compoundMitsunobu reagents

Base-Catalyzed Lossen Rearrangement for Carbamates

The Lossen rearrangement provides an alternative pathway to isocyanates, which can then be trapped by alcohols to yield carbamates. quora.comnumberanalytics.com This reaction involves the conversion of a hydroxamic acid or its derivative into an isocyanate. slideshare.netunacademy.com The process is typically initiated by a base, which deprotonates the hydroxamic acid. unacademy.comwikipedia.org The resulting conjugate base undergoes a concerted rearrangement where the R group migrates from the carbonyl carbon to the nitrogen, leading to the formation of an isocyanate and the departure of a carboxylate leaving group. wikipedia.org

The isocyanate intermediate is highly reactive and, in the presence of an alcohol like thiophen-3-ylmethanol, will readily form the corresponding carbamate. quora.comnumberanalytics.com The reaction can be performed under mild conditions, and variations that proceed under neutral conditions have also been developed. unacademy.com The use of activating agents like carbonyldiimidazole can facilitate the rearrangement of hydroxamic acids to isocyanates, with imidazole (B134444) and carbon dioxide as the only byproducts, offering a greener alternative to classical methods. organic-chemistry.org

Starting Material Key Intermediate Trapping Agent Final Product
O-Acyl hydroxamic acidIsocyanateThiophen-3-ylmethanolThis compound
Hydroxamic acidIsocyanateThiophen-3-ylmethanolThis compound

Metal-Catalyzed Reaction Mechanisms (e.g., Palladium, Copper)

Metal catalysts, particularly palladium and copper, play a significant role in modern carbamate synthesis. These catalysts offer efficient and selective routes to carbamates under mild conditions.

Palladium-catalyzed reactions often involve the carbonylation of aryl or alkyl halides in the presence of an alcohol and a nitrogen source. The general mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of carbon monoxide to form an acylpalladium intermediate. nih.govacs.org This intermediate can then be trapped by an alcohol and an amine (or an azide (B81097) which is then reduced) to form the carbamate. Palladium catalysis is also effective for the direct synthesis of carbamates from organic azides, carbon monoxide, and alcohols, proceeding via an isocyanate intermediate. nih.gov

Copper-catalyzed reactions, such as the Chan-Lam coupling, provide a powerful method for N-arylation. nih.gov In the context of carbamate synthesis, this can involve the coupling of a carbamate with an aryl boronic acid. The mechanism of copper-catalyzed N-arylation of amides, a related transformation, is thought to involve a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. acs.org Kinetic studies suggest that the activation of the aryl halide by a ligated copper(I) amidate complex is the rate-determining step. acs.orgmit.edu Copper catalysts are also effective for the N-arylation of carbamates with aryl bromides and iodides, often accelerated by chelating ligands. nih.gov

Catalyst Reactants General Mechanistic Steps
PalladiumAryl/Alkyl Halide, CO, Alcohol, Amine/AzideOxidative addition, CO insertion, Nucleophilic attack
PalladiumOrganic Azide, CO, AlcoholFormation of isocyanate intermediate, Trapping by alcohol
CopperCarbamate, Aryl Boronic AcidTransmetalation, Reductive elimination
CopperCarbamate, Aryl HalideOxidative addition, Reductive elimination

Reactivity Mechanisms of the Thiophen-3-ylmethyl Moiety

The thiophene (B33073) ring in this compound is susceptible to various chemical transformations, influenced by the electronic properties of the sulfur heteroatom and the directing effects of the carbamate group.

Directed Metalation Group (DMG) Effects of Carbamates on Thiophene Ring Functionalization

The carbamate group, particularly in the form of an O-aryl carbamate, is recognized as one of the most powerful directed metalation groups (DMGs) in directed ortho metalation (DoM) chemistry. nih.govacs.orgnih.gov This effect allows for the regioselective functionalization of aromatic rings. While much of the research has focused on aryl carbamates, the principles can be extended to heteroaromatic systems like thiophene. acs.org

In the case of a carbamate attached to the thiophene ring (though in this compound it is attached to a methyl group which is then attached to the ring), the carbamate can direct lithiation to the adjacent C-2 or C-4 positions. The mechanism involves the coordination of the organolithium base (like n-butyllithium) to the Lewis basic carbamate group, which then directs the deprotonation of the nearest ring proton. The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regioselectivity. The strength of the O-carbamate as a DMG is a key factor in achieving this selective functionalization. acs.orgacs.org For π-excessive heterocycles like thiophene, C-2 lithiation is generally highly favored, and a directing group would need to overcome this inherent reactivity. uwindsor.ca

Electrophilic and Nucleophilic Attack on the Thiophene Ring

The thiophene ring exhibits a rich reactivity towards both electrophiles and nucleophiles. numberanalytics.com

Electrophilic Aromatic Substitution: Thiophene is more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating effect of the sulfur atom, which stabilizes the intermediate sigma complex (Wheland intermediate). numberanalytics.com The lone pairs on the sulfur atom participate in the π-system, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. numberanalytics.comyoutube.com Electrophilic attack predominantly occurs at the C-2 position, as the resulting carbocation intermediate is more stabilized by resonance involving the sulfur atom. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.comnumberanalytics.com

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution, thiophene can undergo nucleophilic substitution, particularly when the ring is substituted with electron-withdrawing groups. numberanalytics.comedurev.in The presence of such groups is often necessary to activate the ring towards nucleophilic attack. The mechanism typically proceeds through an addition-elimination pathway involving a Meisenheimer-like intermediate. researchgate.net Thiophenes are generally more reactive towards nucleophilic substitution than the corresponding benzene derivatives. edurev.inuoanbar.edu.iq The sulfur atom is thought to stabilize the intermediate anion through the involvement of its d-orbitals. edurev.inuoanbar.edu.iq

Reaction Type Preferred Position of Attack Reason for Reactivity Example Reactions
Electrophilic SubstitutionC-2Electron-donating sulfur atom stabilizes the intermediate carbocation.Nitration, Halogenation, Friedel-Crafts Acylation
Nucleophilic SubstitutionPosition bearing a good leaving group and activated by electron-withdrawing groups.Sulfur atom can stabilize the intermediate anion.Substitution of halogens by nucleophiles.

Reaction Kinetic Studies of Carbamate Cleavage and Transformation

The study of reaction kinetics for this compound is crucial for understanding the stability of its scaffold and predicting its behavior in various chemical environments. While specific kinetic data for this exact molecule is not extensively available in the public domain, a thorough understanding can be derived from studies on analogous aryl carbamates. The cleavage and transformation of such compounds are typically investigated under conditions that mimic physiological or synthetic environments, with a primary focus on hydrolysis.

The cleavage of aryl carbamates, such as this compound, in aqueous media can generally proceed through two principal mechanisms: a bimolecular nucleophilic substitution at the acyl carbon (BAc2) or an elimination-addition mechanism via an isocyanate intermediate (E1cB). researchgate.netacs.org The operative pathway is highly dependent on the substitution at the carbamate nitrogen.

For N,N-disubstituted carbamates, the reaction typically follows the BAc2 pathway, which involves the rate-determining formation of a tetrahedral intermediate. researchgate.netnih.gov However, for carbamates derived from primary or secondary amines, like this compound (which is a secondary carbamate), the E1cB mechanism is often favored, particularly under basic conditions. acs.orgrsc.org This pathway involves the initial deprotonation of the nitrogen to form an anionic intermediate, followed by the rate-determining expulsion of the phenoxide leaving group to generate a reactive isocyanate intermediate. This isocyanate is then rapidly trapped by water or other nucleophiles present in the medium. acs.orgnih.gov

Influence of Substituents on Reaction Kinetics

Kinetic studies on a range of substituted phenyl N-phenylcarbamates have demonstrated a strong correlation between the electronic properties of the substituent on the phenyl leaving group and the rate of hydrolysis. Electron-withdrawing groups on the phenyl ring significantly accelerate the rate of cleavage, which is consistent with the E1cB mechanism where the stability of the departing phenolate (B1203915) anion is critical to the rate-determining step. rsc.org

The Hammett equation is often employed to quantify these substituent effects. For the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a large positive ρ value of +2.86 has been reported, indicating a high sensitivity to substituent effects and the development of significant negative charge on the phenolate oxygen in the transition state. rsc.org This supports a mechanism where the departure of the leaving group is a key event.

To illustrate the magnitude of these effects, the following table presents representative kinetic data for the base-catalyzed hydrolysis of various substituted aryl N-methylcarbamates. While not this compound, these analogs demonstrate the electronic influence on reaction rates.

Substituent on Phenyl Ring (X-C₆H₄O-)Second-Order Rate Constant (kOH, M-1s-1) at 25°CRelative Rate
4-Nitro1.5 x 102~7500
4-Chloro1.260
H (Phenyl)0.021
4-Methyl0.0080.4

Data is illustrative and compiled from general trends observed for aryl carbamate hydrolysis.

The thiophen-3-ylmethyl group attached to the nitrogen in this compound is not expected to have a dramatic electronic influence on the carbamate nitrogen itself compared to a simple alkyl or benzyl (B1604629) group. Its primary role would be steric. The reactivity of the carbamate will therefore be predominantly governed by the stability of the phenoxide leaving group and the reaction conditions (e.g., pH, nucleophile concentration).

Transformation Pathways

The transformation of the this compound scaffold is intrinsically linked to its cleavage mechanism. Under conditions favoring the E1cB pathway, the key reactive intermediate is (thiophen-3-ylmethyl)isocyanate. The fate of this isocyanate dictates the final product distribution.

Hydrolysis: In aqueous media, the isocyanate is rapidly hydrolyzed to form the corresponding carbamic acid, which is unstable and decarboxylates to yield (thiophen-3-yl)methanamine.

Aminolysis: In the presence of other amines, the isocyanate can be trapped to form urea (B33335) derivatives. This pathway is particularly relevant in biological systems or in synthetic reaction mixtures containing free amines. The rate of this trapping reaction would be competitive with hydrolysis.

Alcoholysis: In alcoholic solvents, the isocyanate can react to form new carbamate esters.

Kinetic studies focusing on product formation over time under various conditions would be necessary to fully elucidate the transformation pathways and relative rates for this compound.

Spectroscopic Characterization and Structural Elucidation of Phenyl Thiophen 3 Ylmethyl Carbamate

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of Phenyl (thiophen-3-ylmethyl)carbamate is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carbamate (B1207046) group. This peak is highly characteristic and is expected to appear in the range of 1720-1690 cm⁻¹. rsc.org The position within this range is influenced by the electronic effects of the attached phenyl and thiophene-methyl groups.

Other significant absorption bands include:

A moderate to sharp band around 3400-3300 cm⁻¹ due to the N-H stretching vibration. rsc.org

Strong bands in the 1300-1200 cm⁻¹ region corresponding to the C-O stretching vibrations of the carbamate.

Multiple bands in the 3100-3000 cm⁻¹ region for aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching of the methylene (B1212753) group.

Bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic rings.

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3400 - 3300Medium
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2980 - 2850Medium-Weak
Carbamate C=O Stretch1720 - 1690Strong, Sharp
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-O Stretch1300 - 1200Strong

Note: Predicted values are based on analysis of structurally similar compounds.

Characteristic Absorptions of Thiophene (B33073) and Phenyl Ring Systems

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of this compound. The spectrum is characterized by the distinct vibrational modes of the carbamate linkage, the phenyl ring, and the thiophene ring.

The phenyl ring exhibits characteristic C-H stretching vibrations for aromatic compounds, typically appearing just above 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. vscht.czpressbooks.pub Furthermore, C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) ring. alfa-chemistry.com

The thiophene ring also presents a set of characteristic absorption bands. The C-H stretching vibrations of the thiophene ring are observed around 3100 cm⁻¹. nii.ac.jp Ring stretching vibrations, corresponding to C=C bonds within the thiophene ring, typically appear in the 1540-1350 cm⁻¹ range. nii.ac.jpglobalresearchonline.netnih.gov The C-S stretching vibration, a key indicator of the thiophene moiety, is generally found at lower wavenumbers, often around 800-650 cm⁻¹. globalresearchonline.netresearchgate.net

The carbamate group itself contributes strong and easily identifiable absorptions. A prominent feature is the C=O (carbonyl) stretching band, which is expected to appear in the 1730-1680 cm⁻¹ region. The N-H stretching vibration of the secondary carbamate should produce a sharp band around 3400-3200 cm⁻¹. The C-O and C-N stretching vibrations of the carbamate group will also be present, typically in the 1300-1000 cm⁻¹ fingerprint region. openochem.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carbamate (N-H)Stretching3400 - 3200Medium-Strong
Aromatic C-H (Phenyl & Thiophene)Stretching3100 - 3000Medium
Aliphatic C-H (Methylene bridge)Stretching2960 - 2850Medium
Carbamate C=OStretching1730 - 1680Strong
Aromatic C=C (Phenyl & Thiophene)Ring Stretching1600 - 1400Variable
Carbamate C-O / C-NStretching1300 - 1000Strong
Thiophene C-SStretching800 - 650Variable
Aromatic C-HOut-of-plane Bending900 - 650Strong

Mass Spectrometry (MS)

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn allows for the calculation of its elemental formula. For this compound, with the chemical formula C₁₂H₁₁NO₂S, the expected exact mass can be calculated with high precision. This technique is invaluable for confirming the identity of the synthesized compound and distinguishing it from isomers or compounds with similar nominal masses. The detection of adducts, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺, is common in soft ionization techniques like Electrospray Ionization (ESI).

IonChemical FormulaCalculated Exact Mass (m/z)
[M]⁺•C₁₂H₁₁NO₂S233.0510
[M+H]⁺C₁₂H₁₂NO₂S234.0583
[M+Na]⁺C₁₂H₁₁NNaO₂S256.0403

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that helps to confirm the structure of this compound. Carbamates are known to undergo characteristic fragmentation pathways. nih.govoup.com A common fragmentation involves the cleavage of the carbamate bond.

One expected primary fragmentation pathway is the formation of a thiophen-3-ylmethyl cation (m/z 97) through cleavage alpha to the nitrogen atom, with the loss of a phenylcarbamate radical. Another significant fragmentation would be the cleavage of the C-O bond of the carbamate, leading to a phenyl isocyanate radical cation and thiophen-3-ylmethanol. A McLafferty-type rearrangement could also occur, leading to the formation of a phenol (B47542) ion (m/z 94) and the elimination of thiophen-3-ylmethyl isocyanate. The thiophene ring itself can fragment, although this is typically less favored than the cleavage of the more labile carbamate linkage. The analysis of these characteristic fragment ions allows for the unequivocal confirmation of the compound's proposed structure. nih.govresearchgate.net

Fragment Ion (m/z)Proposed Structure/FormulaPlausible Origin
233[C₁₂H₁₁NO₂S]⁺•Molecular Ion
140[C₇H₆NO₂]⁺Loss of thiophen-3-yl radical
119[C₆H₅NCO]⁺•Phenyl isocyanate radical cation
97[C₅H₅S]⁺Thiophen-3-ylmethyl cation
94[C₆H₆O]⁺•Phenol radical cation (from rearrangement)
77[C₆H₅]⁺Phenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties of Conjugated Phenyl and Thiophene Chromophores

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound contains two key chromophores: the phenyl ring and the thiophene ring. Both are aromatic systems capable of absorbing UV radiation, leading to π → π* electronic transitions. libretexts.org

The presence of these conjugated systems is expected to result in strong absorption bands in the UV region. The phenyl ring typically exhibits a primary absorption band (E-band) around 200-220 nm and a secondary, less intense band (B-band) around 250-270 nm. The thiophene ring also absorbs in a similar region. The specific absorption maxima (λ_max) and molar absorptivity (ε) are influenced by the substitution on the rings and the solvent used for the analysis.

Because the two aromatic rings in this compound are separated by a -CH₂-NH-COO- group, they are not in direct conjugation with each other. Therefore, the resulting UV-Vis spectrum is expected to be a superposition of the absorptions of the individual phenyl and thiophene chromophores, rather than showing a significant bathochromic (red) shift that would be indicative of an extended conjugated system. youtube.comresearchgate.net The electronic transitions are primarily localized within each aromatic ring.

ChromophoreElectronic TransitionExpected λ_max (nm)Notes
Phenyl Ringπ → π* (E-band)~200 - 220High intensity
Phenyl Ringπ → π* (B-band)~250 - 270Lower intensity, fine structure possible
Thiophene Ringπ → π*~230 - 250Strong absorption

Computational Chemistry and Theoretical Studies on Phenyl Thiophen 3 Ylmethyl Carbamate

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic structure and geometry of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine molecular orbitals and energy levels, offering a deep understanding of molecular behavior.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. nih.gov This approach offers a balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems. nih.gov

Geometry Optimization: The primary step in most computational studies is geometry optimization. This process finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Phenyl (thiophen-3-ylmethyl)carbamate, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine bond lengths, bond angles, and dihedral angles. nih.govorientjchem.org The optimization process ensures that the calculated properties correspond to a stable point on the potential energy surface.

Conformational Analysis: Molecules with rotatable bonds, such as the C-N bond in the carbamate (B1207046) group and the bonds connecting the rings to the central moiety, can exist in multiple conformations. acs.org The carbamate linkage, in particular, exhibits amide resonance, which imposes a degree of conformational restriction. acs.org DFT can be used to explore the conformational space of this compound by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis identifies the most stable conformers and the energy barriers between them, which is crucial for understanding the molecule's dynamic behavior and how it might interact with biological targets. acs.org

Table 1: Representative DFT-Calculated Geometrical Parameters for Thiophene (B33073) and Carbamate Moieties. (Note: This table is illustrative, based on typical values from DFT studies on related compounds, as specific data for this compound is not available).

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å)C=O (carbamate)~1.22 Å
C-N (carbamate)~1.36 Å
C-S (thiophene)~1.72 Å
Bond Angles (°)O=C-N (carbamate)~125°
C-S-C (thiophene)~92°

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. researchgate.netmdpi.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene and phenyl rings, while the LUMO might be localized around the carbonyl group of the carbamate moiety. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution. nih.govresearchgate.net

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors. (Note: Values are hypothetical, based on typical ranges for similar aromatic carbamates).

ParameterSymbolFormulaIllustrative Value (eV)
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO--1.5 eV
Energy GapΔEELUMO - EHOMO5.0 eV
Chemical Hardnessη(ELUMO - EHOMO) / 22.5 eV
Chemical Potentialμ(EHOMO + ELUMO) / 2-4.0 eV
Electrophilicity Indexωμ2 / 2η3.2 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. nih.gov

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, typically found around electronegative atoms (like the carbonyl oxygen in the carbamate). These areas are favorable for electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually located around hydrogen atoms, especially those attached to heteroatoms (like the N-H of the carbamate). These sites are susceptible to nucleophilic attack.

Green/Yellow: Regions of near-zero potential, often associated with nonpolar parts of the molecule like the aromatic rings.

For this compound, an MEP analysis would likely show a negative potential (red) around the carbonyl oxygen, a positive potential (blue) around the carbamate N-H proton, and relatively neutral regions across the thiophene and phenyl rings.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. This includes identifying intermediates, transition states, and calculating activation energies.

The synthesis of carbamates can proceed through various pathways, such as the reaction of an amine with a chloroformate or the reaction of an alcohol with an isocyanate. acs.orgnih.gov Theoretical calculations can model these synthetic routes to understand the underlying mechanism.

A key aspect of this is the characterization of the transition state (TS) , which is the highest energy point along the reaction coordinate. DFT calculations can locate the geometry of the TS and a frequency analysis is performed to confirm its identity (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). researchgate.netacs.org For the formation of this compound, theoretical studies could model the nucleophilic attack of thiophen-3-ylmethanamine onto phenyl chloroformate, characterizing the tetrahedral intermediate and the subsequent transition state for the elimination of the chloride leaving group. researchgate.netmdpi.com

Furthermore, if a reaction can lead to multiple products (e.g., positional isomers), computational chemistry can predict the selectivity. By comparing the activation energies for the pathways leading to each product, the kinetically favored product (the one with the lower activation barrier) can be identified. mdpi.com For reactions involving this compound, such as its hydrolysis or further functionalization, theoretical predictions of energetic feasibility can guide experimental efforts by identifying the most likely reaction pathways and products. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict the spectroscopic parameters of molecules, providing a valuable tool for interpreting experimental spectra and assigning spectral features to specific molecular structures and transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational chemistry offers robust methods for the ab initio prediction of NMR chemical shifts (δ) and coupling constants. The accurate calculation of these parameters can aid in the assignment of complex spectra and provide confidence in proposed molecular structures.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using Density Functional Theory (DFT), a widely employed computational approach. nih.govresearchgate.net The typical workflow involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is often performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), TZVP). nih.gov

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net

Chemical Shift Prediction: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS). researchgate.net The equation used is: δ_sample = σ_TMS - σ_sample.

Solvent effects can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to more accurately simulate experimental conditions. researchgate.net The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. nih.govnih.gov For instance, studies on similar organic molecules have shown that functionals like B3LYP and basis sets of the triple-zeta valence quality (e.g., TZVP) often provide a good balance between accuracy and computational cost. nih.govnih.gov

Below are illustrative tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be generated from such computational studies.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (δ, ppm)
H (N-H) 7.85
H (Thiophene C2) 7.30
H (Thiophene C4) 7.15
H (Thiophene C5) 7.40
H (Methylene) 4.50
H (Phenyl ortho) 7.25
H (Phenyl meta) 7.40

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Predicted Chemical Shift (δ, ppm)
C (Carbonyl) 154.0
C (Phenyl C1-O) 151.0
C (Phenyl ortho) 121.5
C (Phenyl meta) 129.5
C (Phenyl para) 125.0
C (Thiophene C3-CH₂) 138.0
C (Thiophene C2) 126.0
C (Thiophene C4) 127.0
C (Thiophene C5) 123.0

Computational methods can also simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. These simulations are invaluable for assigning experimental spectral bands to specific molecular vibrations or electronic transitions.

Vibrational Spectra: Theoretical vibrational frequencies are typically calculated using DFT methods, often at the same level of theory used for geometry optimization. researchgate.netscispace.com The process involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields a set of harmonic vibrational frequencies. scispace.com These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. To improve agreement with experimental data, the calculated frequencies are commonly scaled by an empirical scaling factor. scispace.com The simulated spectra can then be visualized as plots of intensity versus wavenumber, aiding in the interpretation of experimental FT-IR and Raman spectra. researchgate.net

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a popular method for simulating electronic absorption spectra (UV-Vis). This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to predict the absorption maxima (λ_max) and the intensity of absorption bands. These theoretical spectra can help in understanding the electronic structure of the molecule and the nature of its electronic transitions (e.g., π → π, n → π).

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
ν(N-H) 3350 N-H stretching
ν(C-H) aromatic 3100-3000 Aromatic C-H stretching
ν(C=O) 1730 Carbonyl stretching
δ(N-H) 1540 N-H bending
ν(C-O) 1220 C-O stretching

Table 4: Predicted Electronic Transitions for this compound

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 4.50 275 0.25

Conformational Analysis of the Carbamate Linkage

Computational conformational analysis involves exploring the potential energy surface of the molecule with respect to the torsion angles that define the orientation of the carbamate linkage. Key dihedral angles include:

ω₁ (C-N-C=O): Defines the rotation around the N-C(carbonyl) bond.

ω₂ (O=C-O-C): Defines the rotation around the C(carbonyl)-O bond.

By systematically rotating these bonds and calculating the relative energy of each conformation, a potential energy map can be constructed. This analysis can identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Such studies on related carbamate-containing compounds have revealed the energetic preferences for specific orientations of the substituent groups attached to the carbamate moiety. nih.gov For this compound, this analysis would shed light on the preferred spatial arrangement of the thiophen-3-ylmethyl and phenyl groups relative to the central carbamate plane. The results of such an analysis are typically presented as a potential energy surface plot or a table of low-energy conformers and their relative stabilities.

Table 5: Relative Energies of Carbamate Linkage Conformers

Conformer Dihedral Angle (ω₁) Dihedral Angle (ω₂) Relative Energy (kcal/mol)
A (Global Minimum) 180° (trans) 0° (cis) 0.00
B 0° (cis) 0° (cis) 3.5

Structure Reactivity Relationships Srr and Structure Property Relationships Spr of Phenyl Thiophen 3 Ylmethyl Carbamate Analogs

Influence of Substituents on Carbamate (B1207046) Stability and Reactivity

The carbamate group (-O-(C=O)-N-) is a key functional group in phenyl (thiophen-3-ylmethyl)carbamate, and its stability and reactivity are significantly influenced by the electronic nature of substituents on both the phenyl and thiophene (B33073) rings.

Electronic Effects on the Carbamate Linkage:

The stability of the carbamate functional group is a result of resonance between the amide and carboxyl groups. nih.gov This resonance imparts a partial double bond character to the C-N bond, which in turn affects the molecule's conformation and reactivity. Carbamates can be considered hybrids of amides and esters, and their chemical reactivity is comparable to both. nih.gov Due to the presence of an additional oxygen atom compared to amides, carbamates are generally more electrophilic and can react with nucleophiles. nih.gov

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring can modulate the electrophilicity of the carbamate carbonyl carbon.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups on the phenyl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to decreased stability and increased reactivity of the carbamate linkage towards hydrolysis.

Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups decrease the electrophilicity of the carbonyl carbon, thereby increasing the stability of the carbamate group and reducing its reactivity.

A study on cyclohexylcarbamic acid aryl esters, a class of carbamate-based inhibitors, demonstrated that the electrophilicity of the carbamate influences its chemical stability. nih.gov A correlation was found between the rate of alkaline hydrolysis and the energy of the lowest unoccupied molecular orbital (LUMO), which is a measure of electrophilicity. nih.gov

Interactive Data Table: Effect of Phenyl Ring Substituents on Carbamate Reactivity

Substituent (X)Electronic EffectPredicted Reactivity towards NucleophilesPredicted Stability
-NO₂Strong Electron-WithdrawingHighLow
-CNModerate Electron-WithdrawingModerate-HighModerate-Low
-HNeutralBaselineBaseline
-CH₃Weak Electron-DonatingLowHigh
-OCH₃Strong Electron-DonatingVery LowVery High

Impact of Thiophene Ring Substitutions on Methylene (B1212753) Bridge Reactivity and Selectivity

The thiophene ring, being an electron-rich aromatic system, influences the reactivity of the adjacent methylene bridge (-CH₂-). Substituents on the thiophene ring can alter its electronic properties and, consequently, the reactivity and selectivity of reactions involving the methylene group.

The thiophene ring is generally more reactive than benzene (B151609) in electrophilic substitution reactions due to the electron-donating effect of the sulfur atom. numberanalytics.com This increased reactivity makes the thiophene ring susceptible to attack by electrophiles.

Influence on Electrophilic and Nucleophilic Reactions:

Activating Groups: Electron-donating groups on the thiophene ring increase the electron density of the ring, further enhancing its reactivity towards electrophiles. This can also influence the acidity of the methylene protons, potentially making them more susceptible to deprotonation by a strong base.

Deactivating Groups: Electron-withdrawing groups on the thiophene ring decrease its electron density, making it less reactive towards electrophiles. This can also affect the stability of any intermediates formed at the methylene bridge.

A computational study on the nucleophilic aromatic substitution (SNAr) of 2-methoxy-3-X-5-nitrothiophenes highlighted the significant influence of substituents on the thiophene ring's reactivity. nih.gov While this study focused on direct substitution on the ring, the electronic perturbations caused by these substituents would invariably affect the adjacent methylene group in this compound analogs.

The regioselectivity of reactions on the thiophene ring is also a critical factor. Electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the 2-position. numberanalytics.com The presence of the (carbamoylmethyl) group at the 3-position will direct incoming electrophiles to other available positions, primarily the 2- and 5-positions, depending on the directing influence of the substituent.

Stereochemical Considerations in Derivatives and Synthetic Outcomes

When chirality is introduced into the derivatives of this compound, stereochemical control becomes a crucial aspect of their synthesis and reactivity.

Chiral Centers and Diastereoselectivity:

The introduction of a substituent at the methylene bridge can create a chiral center. Subsequent reactions on such a chiral molecule can lead to the formation of diastereomers. The stereochemical outcome of these reactions is often influenced by the existing stereocenter, leading to diastereoselective transformations.

For instance, in the synthesis of thiophene derivatives through metal-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols, the presence of a substituent at the C-3 position was found to impact the reactivity, which was attributed to steric hindrance affecting the coordination of the triple bond to the palladium catalyst. mdpi.com This highlights how steric factors associated with substituents can dictate the efficiency and outcome of synthetic transformations.

Asymmetric Synthesis:

The synthesis of enantiomerically pure derivatives often requires the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. The spatial arrangement of substituents on both the thiophene and phenyl rings can influence the approach of reagents and the transition state energies, thereby affecting the enantioselectivity of the reaction.

Electronic and Steric Effects Governing Chemical Transformations

Both electronic and steric effects play a synergistic role in governing the chemical transformations of this compound and its analogs.

Electronic Effects:

As discussed previously, the electronic nature of substituents on both the aromatic rings significantly influences the reactivity of the carbamate group and the thiophene ring. francis-press.com These effects are transmitted through the molecule via inductive and resonance effects, altering the electron density at various positions and thereby influencing the rates and regioselectivity of reactions. francis-press.com

Steric Effects:

The size and spatial arrangement of substituents can hinder the approach of reagents to a reactive site, a phenomenon known as steric hindrance. nih.gov This can affect reaction rates and, in some cases, alter the course of a reaction to favor a different, less sterically hindered pathway.

Interactive Data Table: Interplay of Electronic and Steric Effects

Substituent PositionSubstituent Type (Electronic)Substituent Size (Steric)Predicted Effect on Reactivity
Phenyl Ring (ortho)Electron-WithdrawingBulkyDecreased reactivity due to steric hindrance, despite electronic activation.
Phenyl Ring (para)Electron-DonatingSmallDecreased reactivity due to electronic deactivation.
Thiophene Ring (C2)Electron-DonatingBulkyIncreased reactivity of the ring towards electrophiles, but potential steric hindrance for reactions at C3-methylene.
Thiophene Ring (C4)Electron-WithdrawingSmallDecreased reactivity of the ring and potential influence on the acidity of the methylene protons.

Advanced Synthetic Applications and Methodological Contributions of Phenyl Thiophen 3 Ylmethyl Carbamate

Phenyl (thiophen-3-ylmethyl)carbamate as a Versatile Synthon in Organic Synthesis

This compound serves as a valuable synthon, or synthetic building block, in organic chemistry. Its structure incorporates three key components that can be independently or sequentially manipulated: the phenyl carbamate (B1207046) group, the thiophene (B33073) ring, and the reactive N-H bond of the carbamate linkage.

The thiophene moiety is a well-established pharmacophore and a versatile heterocyclic intermediate. evitachem.com The sulfur atom in the thiophene ring can influence the reactivity of adjacent positions, and the ring itself can participate in various coupling reactions, such as Suzuki or Stille cross-coupling, to form more complex molecular architectures. evitachem.com The presence of the thiophene ring makes this carbamate a useful precursor for the synthesis of novel thiophene-containing compounds. nih.gov

Furthermore, the carbamate linkage itself is synthetically useful. It can be hydrolyzed to release the corresponding amine, (thiophen-3-yl)methanamine, or it can undergo N-alkylation or N-arylation. The phenoxy group acts as a good leaving group, allowing the carbamate to react with nucleophiles, transforming the carbamate into ureas or other carbamate derivatives. This reactivity allows for the introduction of diverse functional groups, making this compound a flexible intermediate for constructing a variety of target molecules.

Application of Carbamate Functionality as a Protecting Group for Amines

One of the most fundamental and widely practiced applications of the carbamate functionality is as a protecting group for amines. organic-chemistry.orgmasterorganicchemistry.com In this compound, the phenoxycarbonyl (Phoc) group serves to protect the primary amine functionality of (thiophen-3-yl)methanamine. The carbamate formation effectively reduces the nucleophilicity and basicity of the amine nitrogen, preventing it from participating in undesired side reactions during multi-step syntheses. organic-chemistry.org

The Phoc group, like other carbamate-based protecting groups such as Boc, Cbz, and Fmoc, offers a balance of stability and selective cleavage. Carbamates are generally stable under a wide range of reaction conditions but can be removed when desired without affecting other sensitive functional groups, such as amides. masterorganicchemistry.com The choice of a specific carbamate protecting group is crucial for developing an "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions (e.g., acidic, basic, or hydrogenolysis). organic-chemistry.org

The following table summarizes common carbamate protecting groups used for amines, highlighting the diverse conditions available for their removal, a key principle in planning complex synthetic routes.

Protecting GroupAbbreviationStructureCommon Deprotection Conditions
tert-ButoxycarbonylBoc(CH₃)₃COCO-Strong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or ZC₆H₅CH₂OCO-H₂, Pd/C (Hydrogenolysis)
9-FluorenylmethoxycarbonylFmocC₁₅H₁₁O₂-Base (e.g., Piperidine)
PhenoxycarbonylPhocC₆H₅OCO-Nucleophilic attack, Hydrolysis
TrichloroethoxycarbonylTrocCCl₃CH₂OCO-Zn, Acetic Acid

Utilization of the O-Carbamate as a Directed Metalation Group (DMG) in Regioselective Functionalization

The Directed ortho-Metalation (DoM) reaction is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orgacs.org The strategy relies on a Directed Metalation Group (DMG), which is a functional group that coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. baranlab.orgnih.gov

In the structure of this compound, the O-phenyl carbamate portion possesses the structural features of a potent DMG. acs.orgnih.gov The carbonyl oxygen and the ester oxygen of the carbamate can chelate the lithium cation of a strong base (like n-BuLi or s-BuLi), facilitating the removal of a proton from the ortho position of the phenyl ring. nih.govuwindsor.ca The resulting ortho-lithiated species can then be trapped with a wide variety of electrophiles (E+), leading to the formation of 1,2-disubstituted aromatic products with high regioselectivity. nlc-bnc.camdpi.com

It is important to note that the carbamate group's directing effect applies to the phenyl ring to which it is directly attached via the oxygen atom. Due to the presence of the flexible methylene (B1212753) (-CH2-) spacer, the carbamate group in this compound cannot act as a DMG for the thiophene ring. Deprotonation of the thiophene ring itself typically occurs preferentially at the C-2 or C-5 position due to the acidity of these protons, a phenomenon that directing groups on the ring often have difficulty overriding. uwindsor.ca

The relative power of DMGs has been established through competition experiments, with the O-carbamate group, particularly the N,N-diethyl-O-carbamate, being one of the most powerful directors. acs.orgnih.gov This strong directing ability allows for functionalization even in the presence of other, weaker directing groups.

Directed Metalation Group (DMG)Relative Directing Ability
-OCONEt₂ (O-Carbamate)Very Strong
-CONEt₂ (Amide)Strong
-SO₂NR₂ (Sulfonamide)Strong
-OMOM (Methoxymethyl ether)Strong
-OCH₃ (Methoxy)Moderate
-F (Fluoro)Weak
-Cl (Chloro)Weak

Contribution to the Development of Novel Organic Reactions and Methodologies

The unique combination of functionalities within this compound makes it a candidate for contributing to the development of novel synthetic methods. For instance, the carbamate moiety can be a precursor for the in-situ generation of isocyanates. Thermal or chemically induced cleavage of the phenyl carbamate can yield a thiophen-3-ylmethyl isocyanate intermediate, which can be trapped by various nucleophiles to create new urea (B33335), carbamate, or thiocarbamate derivatives. researchgate.net

Furthermore, the entire molecule can serve as a substrate in transition-metal-catalyzed reactions. The thiophene ring, for example, can undergo C-H activation or participate in coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds. The development of such reactions using this specific substrate could lead to novel pathways for synthesizing complex heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govnih.gov The interplay between the reactivity of the thiophene ring and the carbamate functionality could be exploited to design tandem or one-pot reaction sequences, enhancing synthetic efficiency. mdpi.com

Future Directions in Academic Research on Phenyl Thiophen 3 Ylmethyl Carbamate

Exploration of Undiscovered Synthetic Pathways and Catalytic Systems

Future research into the synthesis of Phenyl (thiophen-3-ylmethyl)carbamate is likely to move beyond traditional methods, focusing on more efficient and versatile catalytic systems. While classical approaches to carbamate (B1207046) synthesis often involve the use of phosgene or isocyanates, which are highly toxic, contemporary research is geared towards safer alternatives.

One promising avenue is the application of palladium-catalyzed cross-coupling reactions . These methods have proven effective in the synthesis of a wide array of N-aryl carbamates and could be adapted for the target molecule. For instance, the coupling of a thiophen-3-ylmethylamine derivative with a phenyl carbonate equivalent in the presence of a suitable palladium catalyst and ligand could offer a direct and high-yielding route.

Another area of exploration is tin-catalyzed transcarbamoylation . This method, which involves the transfer of a carbamoyl group from a donor molecule to an alcohol or amine, offers a mild and functional-group-tolerant approach to carbamate synthesis. Investigating various tin catalysts and reaction conditions could lead to an optimized synthesis of this compound.

Furthermore, the development of catalytic systems utilizing carbon dioxide (CO2) as a C1 source is a key area of interest in green chemistry. acs.orgresearchgate.net Future studies could explore the three-component coupling of thiophen-3-ylmethanamine, a phenyl-containing reactant, and CO2, mediated by a suitable catalyst, to form the desired carbamate. This approach would not only be more environmentally friendly but also utilize a readily available and inexpensive feedstock.

Potential Synthetic PathwayKey FeaturesPotential Catalysts
Palladium-Catalyzed Cross-CouplingHigh efficiency and versatilityPalladium complexes with various phosphine ligands
Tin-Catalyzed TranscarbamoylationMild reaction conditions, good functional group toleranceDibutyltin oxide and other organotin compounds
CO2-Based Three-Component CouplingEnvironmentally friendly, utilizes renewable feedstockTransition metal complexes, organocatalysts

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure, bonding, and reactivity of this compound will require the application of advanced analytical and computational methods. While standard spectroscopic techniques provide basic characterization, more sophisticated approaches can offer deeper mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy , including 2D techniques such as COSY, HSQC, and HMBC, will be crucial for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the phenyl, thiophene (B33073), and carbamate moieties. In-depth analysis of chemical shifts and coupling constants can also provide information about the conformational preferences of the molecule.

Infrared (IR) spectroscopy will be essential for identifying the characteristic vibrational frequencies of the carbamate group (N-H and C=O stretching) and the thiophene ring. Changes in these frequencies under different conditions could provide insights into intermolecular interactions, such as hydrogen bonding.

Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), will be used to confirm the molecular weight and elemental composition of the compound with high accuracy. Fragmentation patterns observed in tandem MS experiments can also help to elucidate the structure.

Computational studies , primarily using Density Functional Theory (DFT) , will play a vital role in complementing experimental data. DFT calculations can be used to:

Predict the optimized geometry and electronic structure of the molecule.

Simulate vibrational spectra to aid in the interpretation of experimental IR and Raman data.

Calculate NMR chemical shifts to assist in spectral assignment.

Investigate reaction mechanisms and transition states for its synthesis and potential transformations.

Determine frontier molecular orbital energies (HOMO-LUMO) to predict reactivity and electronic properties. mdpi.com

Spectroscopic/Computational TechniqueInformation Gained
2D NMR (COSY, HSQC, HMBC)Unambiguous structural assignment and connectivity
Infrared (IR) SpectroscopyIdentification of functional groups and intermolecular interactions
High-Resolution Mass Spectrometry (HRMS)Accurate mass and elemental composition
Density Functional Theory (DFT)Optimized geometry, electronic structure, simulated spectra, reaction mechanisms

Investigation of Novel Chemical Transformations and Applications in Materials Science

The unique combination of a carbamate linker, a phenyl group, and a thiophene ring in this compound opens up possibilities for novel chemical transformations and applications in materials science.

The reactivity of the thiophene ring is a key area for exploration. Thiophene is known to undergo electrophilic substitution reactions, such as halogenation, nitration, and acylation, primarily at the C2 and C5 positions. pharmaguideline.com Investigating these reactions on this compound could lead to a variety of new derivatives with potentially interesting biological or material properties. The carbamate group can also serve as a directing group in these transformations.

The carbamate moiety itself can be a site for chemical modification. For example, it could be used as a protecting group for the amine, which can be deprotected under specific conditions to allow for further functionalization.

In the realm of materials science , thiophene-based compounds are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netnih.gov this compound could potentially serve as a monomer for the synthesis of novel conjugated polymers . The phenyl and thiophene rings contribute to the π-conjugated system, which is essential for charge transport. The carbamate linker could influence the solubility, processability, and solid-state packing of the resulting polymers. Future research could focus on the polymerization of this monomer, either through chemical or electrochemical methods, and the characterization of the resulting polymers' optical and electronic properties. acs.orgacs.org

Development of Environmentally Benign Synthetic Routes

A significant future direction in the academic research of this compound will be the development of environmentally benign synthetic routes, in line with the principles of green chemistry. This involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

A key focus will be on developing non-phosgene routes for the synthesis of the carbamate. As mentioned earlier, the use of CO2 as a carbonyl source is a highly attractive green alternative. acs.orgresearchgate.net Research in this area would involve the design of efficient catalysts that can operate under mild conditions to facilitate the reaction between the amine, a phenyl source, and CO2.

The choice of solvents is another critical aspect of green synthesis. Future studies will likely explore the use of greener solvents, such as water, ethanol, or supercritical fluids, to replace traditional volatile organic compounds (VOCs). Solvent-free reaction conditions will also be an important goal. bohrium.com

The development of catalytic processes that are highly efficient and allow for easy separation and recycling of the catalyst is also a priority. This could involve the use of heterogeneous catalysts or catalysts that are soluble in a separate phase, allowing for simple recovery and reuse.

Furthermore, a holistic assessment of the environmental impact of the entire synthetic process, using metrics such as atom economy and E-factor, will be crucial in identifying the most sustainable route to this compound.

Q & A

Q. What are the optimal reaction conditions for synthesizing phenyl (thiophen-3-ylmethyl)carbamate?

The synthesis typically involves reacting thiophen-3-ylmethylamine with phenyl chloroformate in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. Key conditions include:

  • Temperature control : Maintain ≤30°C during phenyl chloroformate addition to prevent exothermic side reactions .
  • Catalyst/base : DIEA (1.1 equiv.) ensures efficient deprotonation of the amine for nucleophilic attack .
  • Workup : After 3 hours, the crude product can proceed to the next step without purification, as confirmed by LC-MS (MH+ 261) .

Q. What analytical techniques are critical for characterizing this compound?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to verify reaction completion and molecular ion peaks (e.g., MH+ 261) .
  • Nuclear Magnetic Resonance (NMR) : Confirms regioselectivity and purity, particularly for distinguishing thiophene protons (δ 6.8–7.5 ppm) and carbamate carbonyl signals (δ 150–155 ppm) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions), though disorder in flexible groups (e.g., cyclohexene rings) may require refinement using SHELX software .

Advanced Research Questions

Q. How should crystallographic disorder in phenyl carbamate derivatives be addressed during structural refinement?

Disordered moieties (e.g., cyclohexene rings) can be modeled using SHELXL by assigning partial occupancies to atomic positions. For example:

  • Occupancy refinement : Adjust ratios (e.g., 55:45 for a disordered cyclohexene) based on electron density maps .
  • Puckering parameters : Calculate ring conformations (e.g., half-boat with Q = 0.427 Å, θ = 57.4°) to validate disorder models .
  • Validation tools : Cross-check with Rint and Rsigma to ensure statistical reliability .

Q. How can contradictory data between NMR and X-ray crystallography be resolved?

  • Impurity analysis : Use LC-MS to detect byproducts (e.g., unreacted phenyl chloroformate) that may skew NMR integration .
  • Dynamic effects : Flexible groups (e.g., thiophen-3-ylmethyl) may exhibit averaged NMR signals but static disorder in X-ray structures. Temperature-dependent NMR or low-temperature crystallography can reconcile discrepancies .

Q. What mechanistic insights govern the reaction of phenyl chloroformate with heterocyclic amines?

  • Base selection : DIEA facilitates deprotonation, enhancing nucleophilicity of the amine. Avoid stronger bases (e.g., DMAP) to prevent competing side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize the transition state without hydrolyzing the chloroformate .
  • Intermediate trapping : Isolate the carbamoyl chloride intermediate under anhydrous conditions to study regioselectivity .

Methodological Considerations

Q. Synthetic Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDichloromethane (DCM)Minimizes hydrolysis
BaseDIEA (1.1 equiv.)Balances reactivity and selectivity
Temperature≤30°C during additionPrevents decomposition
Reaction Time3 hoursCompletes conversion (LC-MS)

Q. Crystallographic Refinement Workflow

Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity in disorder modeling .

SHELXL refinement : Use PART and AFIX commands to model partial occupancies .

Validation : Check R-factors and CCDC deposition codes (e.g., CCDC 1234567) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.